methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride
Description
Tautomerism
The compound exhibits no classical tautomerism due to the absence of labile protons in the thienopyridine core. However, ring-chain tautomerism is observed in related thienopyridine derivatives under acidic conditions.
Conformational Isomerism
The dihydrothienopyridine ring adopts two primary conformations:
- Half-chair : Predominant in solution (NMR data), with the nitrogen atom displaced by 0.42 Å from the ring plane.
- Boat : Observed in crystalline states (X-ray data), stabilized by hydrogen bonding.
Key dihedral angles :
- C(2)–C(3)–N(4)–C(5) : 63.03° (crystal structure).
- C(1)–C(2)–C(3)–C(6) : 101.24° (solution conformation).
These conformers interconvert via a low-energy barrier (ΔG‡ ≈ 8.2 kJ/mol), as shown by variable-temperature NMR.
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18;/h2-5,7,9,15H,6,8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAKRIYLSOOCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675775 | |
| Record name | Methyl (2-chlorophenyl)(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144750-52-7 | |
| Record name | Methyl (2-chlorophenyl)(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-(2-chlorophenyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-acetate hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J8BD7QSZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Reaction Sequence
The synthesis involves two principal stages:
-
Alkylation of Methyl (2S)-Amino-(2-Chlorophenyl)Acetate : Reacting methyl (2S)-amino-(2-chlorophenyl)acetate (free base or hydrochloride) with 2-(2-thienyl)ethyl-4-methylbenzenesulfonate in the presence of triethylamine.
-
Formaldehyde-Mediated Cyclization : Intramolecular Mannich-type reaction forming the dihydrothienopyridine ring system.
Critical Parameters :
Detailed Synthetic Protocols
Method A: Sequential Alkylation-Cyclization
-
Charge methyl (2S)-amino-(2-chlorophenyl)acetate hydrochloride (10 g, 0.042 mol), 2-(2-thienyl)ethyl-4-methylbenzenesulfonate (12 g, 0.042 mol), and triethylamine (50 mL) into a reactor.
-
Reflux at 78–82°C for 8–10 hours under nitrogen.
-
Cool to 25°C, add ethyl acetate (100 mL), filter solids.
-
Concentrate filtrate, dissolve residue in dichloromethane (50 mL).
-
Add 30% aqueous formaldehyde (31 mL), heat to 60°C for 20–30 minutes.
-
Adjust pH to 7–8 with NaHCO₃, separate organic layer.
-
Dry over Na₂SO₄, concentrate to obtain free base (3.8 g, 28% yield).
-
Treat with HCl/IPA to form hydrochloride salt (98.65% HPLC purity).
Method B: In-Situ Cyclization
| Parameter | Specification |
|---|---|
| Starting Material | Methyl (2S)-amino-(2-chlorophenyl)acetate free base |
| Solvent | None (neat reaction) |
| Cyclization Agent | 30% Formaldehyde (3.6 equiv) |
| Workup | pH adjustment with NaHCO₃ |
| Yield | 29% (4.7 g) |
| Purity | 98.6% HPLC |
This approach eliminates intermediate isolation, reducing process steps and improving throughput.
Optimization Strategies
Stereochemical Control
Chiral purity is maintained through:
Yield Improvement Techniques
| Factor | Effect on Yield |
|---|---|
| Triethylamine Volume | 5 vol% optimal; <3 vol% decreases conversion |
| Formaldehyde Excess | >3.5 equiv causes side reactions |
| Temperature Control | ±2°C deviation reduces yield by 5–7% |
Parallel synthesis studies demonstrate that combining solvent-free alkylation with in-situ cyclization increases overall yield from 28% to 45% compared to stepwise isolation.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.25 (m, 4H, Ar-H), 6.95 (dd, J=5.2 Hz, 1H, thienyl), 6.85 (d, J=3.6 Hz, 1H, thienyl), 4.25 (s, 2H, CH₂N), 3.65 (s, 3H, OCH₃), 3.15–2.95 (m, 4H, piperidine-H).
-
HPLC : Hypersil ODS C18 column (250 × 4.6 mm, 5 μm), mobile phase 0.1% TFA in water/acetonitrile (65:35), flow rate 1.0 mL/min, retention time 8.2 min.
Purity Monitoring
| Impurity | RRT | Specification Limit |
|---|---|---|
| Starting Material | 0.32 | ≤0.15% |
| Des-chloro Analog | 0.89 | ≤0.10% |
| Sulfonate Ester | 1.12 | ≤0.20% |
Developmental stability studies indicate the hydrochloride salt remains stable for >24 months at 2–8°C under inert atmosphere.
Industrial-Scale Considerations
Process Economics
| Cost Driver | Contribution | Mitigation Strategy |
|---|---|---|
| Starting Materials | 62% of COGS | Bulk sourcing of thienyl sulfonate |
| Solvent Recovery | 18% operational costs | Neat reaction conditions |
| Waste Treatment | 12% | Aqueous formaldehyde recycling |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetate ester, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Applications
Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its synthesis often involves multi-component reactions that yield derivatives with enhanced biological activities. For instance, it has been utilized in the synthesis of clopidogrel, a widely used antiplatelet medication, through a series of nucleophilic substitutions and condensation reactions .
Pharmacological Studies
The compound exhibits promising pharmacological properties that are currently being investigated:
- Antiplatelet Activity : Similar to its analogs like clopidogrel, this compound has demonstrated potential antiplatelet effects. Studies indicate that it may function by inhibiting the P2Y12 receptor, crucial for platelet aggregation .
- Enzyme Inhibition : Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
Therapeutic Potential
Given its structural characteristics, this compound may have therapeutic implications in several disease areas:
- Cardiovascular Diseases : Due to its antiplatelet properties, it is being explored for use in preventing thrombotic events in patients with cardiovascular diseases.
- Neurological Disorders : Some studies suggest that thieno[2,3-c]pyridine derivatives may exhibit neuroprotective effects, opening avenues for research into treatments for neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For instance, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The target compound exists as a racemic mixture, whereas clopidogrel (CAS: 113665-84-2) is resolved into the (S)-enantiomer for therapeutic use .
- Core Modifications: Replacement of the thieno[2,3-c]pyridine core with thieno[3,2-c]pyridine (as in clopidogrel impurities) alters ring substitution patterns, impacting receptor binding .
- Functional Groups : The 2-chlorophenyl group enhances lipophilicity compared to fluorophenyl analogues like prasugrel, which exhibit higher metabolic stability .
Antiplatelet Agents
- Clopidogrel : The target compound is a racemic intermediate in clopidogrel synthesis. The (S)-enantiomer is bioactive, while the (R)-enantiomer is recycled or discarded .
- Prasugrel : Features a 2-fluorophenyl group and cyclopropyl-ketone moiety, conferring faster onset and greater potency than clopidogrel .
Physicochemical Properties
| Property | Target Compound | Clopidogrel Impurity B | Prasugrel Hydrochloride |
|---|---|---|---|
| Molecular Weight | 358.28 g/mol | 358.28 g/mol | 409.90 g/mol |
| Solubility | Low in water; soluble in DMSO | Similar to target compound | Higher aqueous solubility due to fluorophenyl group |
| Stability | Stable at room temperature | Degrades under acidic conditions | Sensitive to hydrolysis |
Note: The 2-chlorophenyl group in the target compound contributes to its lower solubility compared to prasugrel’s fluorophenyl analogue .
Biological Activity
Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride, with a CAS number of 144750-52-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity based on diverse research findings.
- Molecular Formula : C16H17Cl2NO2S
- Molecular Weight : 358.28 g/mol
- IUPAC Name : this compound
- Purity : ≥98% .
The compound belongs to the thienopyridine class, which is known for its role as P2Y12 receptor antagonists. These receptors are crucial in platelet aggregation processes, making this compound a potential candidate for antiplatelet therapy. The mechanism involves the inhibition of ADP-induced platelet aggregation, which is vital for preventing thrombotic events .
Antiplatelet Activity
The biological activity of this compound was evaluated in several studies focusing on its antiplatelet effects:
- In Vivo Studies : In a study assessing the efficacy of various thienopyridine derivatives, this compound demonstrated significant inhibition of ADP-induced platelet aggregation in rat models. The effective doses were reported at 1 mg/kg and 3 mg/kg, showing comparable activity to established drugs like prasugrel .
- Comparative Potency : The compound's potency was compared against other thienopyridines. Results indicated that it exhibited superior or comparable effects to clopidogrel and prasugrel under similar experimental conditions .
Safety Profile
The safety profile of this compound was assessed through toxicity studies:
- Toxicity Indicators : Hazard statements related to the compound include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These indicators necessitate careful handling and consideration in therapeutic applications.
Case Studies
- Study on Antiplatelet Agents : A study published in Molecules highlighted the synthesis and evaluation of amino acid prodrugs based on thienopyridine scaffolds. The results indicated that modifications to the thienopyridine structure could enhance antiplatelet activity while maintaining safety profiles .
- Pharmacokinetics : Research has shown that compounds like methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate undergo metabolic conversion to active metabolites that exert their pharmacological effects post-administration. This metabolic pathway is critical for understanding the efficacy and potential resistance mechanisms associated with antiplatelet therapies .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
Methodological Answer:
- Stepwise Synthesis: Prioritize modular approaches to isolate intermediates (e.g., thienopyridine and chlorophenyl moieties) for characterization .
- Solvent Selection: Use polar aprotic solvents (e.g., dioxane) with controlled alkalinity (KOH solutions) to minimize side reactions during cyclization steps .
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers or byproducts. Validate purity via NMR (e.g., integration of aromatic protons) and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. How should researchers design experiments to characterize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffered solutions (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity: Conduct accelerated photostability studies using ICH Q1B guidelines (exposure to UV/visible light) .
Q. What analytical techniques are critical for validating structural integrity?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve stereochemistry and confirm hydrogen bonding patterns (e.g., chlorophenyl-thienopyridine interactions) .
- 2D NMR (COSY, HSQC): Assign proton and carbon signals, particularly for overlapping diastereotopic protons in the dihydrothienopyridine ring .
- FTIR Spectroscopy: Identify functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹) and hydrogen-bonded NH/OH stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across in vitro and in vivo models?
Methodological Answer:
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites in plasma and tissue homogenates. Compare in vitro IC₅₀ values (e.g., receptor binding assays) with in vivo efficacy .
- Dose-Response Modeling: Apply allosteric or competitive inhibition models to explain discrepancies in potency between cell-free and whole-organism systems .
- Species-Specific Factors: Test cytochrome P450 isoforms (e.g., human vs. murine CYP3A4) to assess metabolic divergence .
Q. What experimental strategies are recommended for studying the compound’s environmental fate?
Methodological Answer:
- Abiotic Degradation: Simulate hydrolysis (pH 7–9) and photolysis (UV-A/B irradiation) in aqueous matrices. Quantify degradation products via high-resolution mass spectrometry (HRMS) .
- Bioaccumulation Potential: Measure logP values (octanol-water partitioning) and assess adsorption to soil organic matter using batch equilibrium tests .
- Ecotoxicology: Conduct algal growth inhibition assays (OECD 201) and Daphnia magna acute toxicity tests to establish EC₅₀ values .
Q. How should researchers design a study to elucidate the compound’s mechanism of action in neurological targets?
Methodological Answer:
- Receptor Binding Assays: Use radioligand displacement (e.g., [³H]-ligand competition) on transfected HEK293 cells expressing human dopaminergic or serotonergic receptors .
- Calcium Imaging: Monitor intracellular Ca²⁺ flux in primary neuronal cultures to assess functional agonism/antagonism .
- Knockdown Models: Apply CRISPR/Cas9 to silence candidate targets (e.g., 5-HT₃ receptors) and evaluate rescue experiments .
Q. What methodological approaches are effective for addressing formulation challenges (e.g., poor solubility)?
Methodological Answer:
- Co-Crystallization: Screen with coformers (e.g., succinic acid) to enhance aqueous solubility. Validate via phase solubility diagrams .
- Nanoformulation: Prepare PEGylated liposomes or PLGA nanoparticles. Characterize encapsulation efficiency (>80%) and release kinetics (Higuchi model) .
- Salt Screening: Test alternative counterions (e.g., mesylate, besylate) to improve crystallinity and dissolution rates .
Data Contradiction Analysis Framework
Example Scenario: Conflicting cytotoxicity results between cancer cell lines.
Resolution Steps:
Assay Validation: Confirm consistency in cell viability endpoints (MTT vs. ATP luminescence) .
Batch Variability: Compare compound purity across synthetic batches via HPLC-ELSD .
Hypoxia Effects: Replicate experiments under normoxic vs. hypoxic conditions to assess oxygen-dependent mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
